1-(Cyclopropylmethyl)-L-proline physicochemical properties
1-(Cyclopropylmethyl)-L-proline physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)-L-proline
Abstract
1-(Cyclopropylmethyl)-L-proline is a synthetic derivative of the natural amino acid L-proline, distinguished by the N-alkylation with a cyclopropylmethyl group. This structural modification imparts unique conformational constraints and physicochemical properties, making it a molecule of significant interest in medicinal chemistry.[1] Its incorporation into larger molecules can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Notably, this compound serves as a critical chiral building block in the synthesis of potent enzyme inhibitors, such as those targeting Factor D, a serine protease pivotal to the innate immune system's complement pathway.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of 1-(Cyclopropylmethyl)-L-proline, detailed methodologies for its synthesis and characterization, and insights into its application in drug discovery.
Core Molecular and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its effective application in research and development.
Structural and Identification Data
The identity of 1-(Cyclopropylmethyl)-L-proline is defined by its specific stereochemistry and molecular composition. The L-configuration, inherited from the L-proline starting material, is crucial for its role in stereospecific interactions with biological targets.[1]
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Caption: 2D Structure of 1-(Cyclopropylmethyl)-L-proline.
Table 1: Core Identification and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid | [1][4] |
| CAS Number | 342793-01-5 | [1][4][5] |
| Molecular Formula | C₉H₁₅NO₂ | [1][4] |
| Molecular Weight | 169.22 g/mol | [1][4] |
| Canonical SMILES | C1CC(N(C1)CC2CC2)C(=O)O | [4] |
| InChI Key | JZKXCORAHHXBTE-QMMMGPOBSA-N | [1][4] |
Physicochemical Parameters
These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions, from formulation to in vivo activity. While specific experimental data for some properties of this derivative are not widely published, reasonable estimations can be derived from its parent compound, L-proline, and general chemical principles.
Table 2: Key Physicochemical Properties
| Property | Value / Description | Rationale & Comparative Insights |
| Physical Form | Expected to be a solid at room temperature. | Similar to its parent compound, L-proline, which is a white crystalline solid.[6][7] |
| Solubility | Sparingly soluble in aqueous buffers; solubility can be enhanced in co-solvent systems (e.g., ethanol/water).[1][8] | The addition of the hydrophobic cyclopropylmethyl group likely reduces water solubility compared to L-proline, which is highly soluble (1623 g/L at 25°C).[6][9] A full pH-solubility profile is recommended to determine optimal conditions for formulation.[1] |
| pKa | Two pKa values are expected: one for the carboxylic acid (acidic) and one for the tertiary amine (basic). | For the parent L-proline, pKa values are ~1.99 (carboxyl) and ~10.60 (secondary amine).[6] N-alkylation to a tertiary amine is expected to slightly lower the pKa of the conjugate acid (the protonated amine) compared to the secondary amine of L-proline. |
| Melting Point | Not publicly reported. | For comparison, L-proline decomposes at approximately 220-222 °C.[7] The derivative's melting point would require experimental determination. |
| LogP | Expected to be higher than L-proline. | The cyclopropylmethyl group increases the lipophilicity of the molecule. The calculated LogP of L-proline is approximately -2.5 to -2.7.[6] |
Synthesis and Characterization Protocols
The integrity of any research hinges on the quality of the starting materials. This section details a validated synthesis approach and the analytical workflows required to confirm the identity and purity of 1-(Cyclopropylmethyl)-L-proline.
Stereoselective Synthesis
The most direct and efficient synthesis leverages L-proline as a chiral starting material, ensuring the retention of the desired (S)-stereochemistry at the alpha-carbon.[1]
Caption: Stereoselective synthesis workflow for 1-(Cyclopropylmethyl)-L-proline.
Protocol 1: N-Alkylation of L-Proline
-
Dissolution: Dissolve L-proline in a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO).[1]
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the mixture to deprotonate the carboxylic acid and facilitate the subsequent nucleophilic attack by the secondary amine.
-
Alkylation: Add (cyclopropylmethyl)bromide or chloride to the reaction mixture. The reaction is typically heated to drive it to completion.
-
Monitoring: Track the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the L-proline starting material is consumed.
-
Quenching & Extraction: After cooling, quench the reaction with water and extract the product into an organic solvent after adjusting the pH to the isoelectric point.
-
Purification: Purify the crude product via recrystallization or column chromatography to yield the final, high-purity compound.
Analytical Characterization Workflow
A suite of analytical methods is required to confirm the structure, identity, and purity of the synthesized compound.[1]
Caption: Comprehensive analytical workflow for product characterization.
Protocol 2: Purity Determination by HPLC
-
Rationale: HPLC is the gold standard for assessing the purity of small molecules. Due to the lack of a strong UV chromophore in the proline structure, derivatization may be necessary for sensitive detection.[10]
-
System: An HPLC system equipped with a photodiode array (PDA) or UV detector.[10]
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Derivatization (if needed): For enhanced sensitivity, pre-column derivatization with a fluorescent tag like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be performed, with detection at the appropriate wavelength (e.g., 464 nm).[10]
-
Analysis: Inject a known concentration of the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 3: Structural Confirmation by Mass Spectrometry and NMR
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and gain structural insights from fragmentation patterns.
-
Method: Electrospray ionization (ESI) is a common technique. In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed.
-
Expected Fragmentation: Key fragments would likely arise from the loss of the carboxyl group (as CO₂) or the cleavage of the N-C bond, resulting in the loss of the cyclopropylmethyl group.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring, as well as the distinct upfield signals for the methylene and methine protons of the cyclopropyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and show diagnostic chemical shifts for the carbonyl carbon, the alpha-carbon of the proline ring, and the carbons of the cyclopropylmethyl substituent.[1]
-
Application in Drug Discovery
The unique structural features of 1-(Cyclopropylmethyl)-L-proline make it a valuable scaffold in medicinal chemistry. The cyclopropyl ring is not merely a passive linker; it actively influences a molecule's properties.[1]
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.[2]
-
Conformational Rigidity: The proline ring provides a rigid scaffold that helps to correctly orient other functional groups for optimal binding to a biological target, which can reduce the entropic penalty of binding.[1][2]
-
Enhanced Potency: The unique electronic properties and steric bulk of the cyclopropylmethyl group can lead to favorable hydrophobic interactions within a target's active site, enhancing binding affinity and potency.[1][2]
-
Factor D Inhibition: This compound is a well-established building block for a class of potent and selective reversible inhibitors of human Factor D.[1] The scaffold plays a pivotal role in the binding and inhibition mechanism of these larger drug candidates.[1]
Conclusion
1-(Cyclopropylmethyl)-L-proline is more than a simple derivative; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and unique physicochemical properties, driven by the cyclopropylmethyl pharmacophore, provide a robust starting point for the design of novel therapeutics with improved drug-like properties. The synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to produce and qualify this important building block for their drug discovery programs.
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